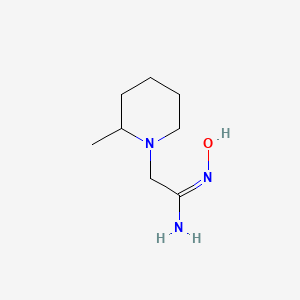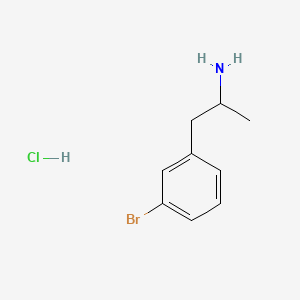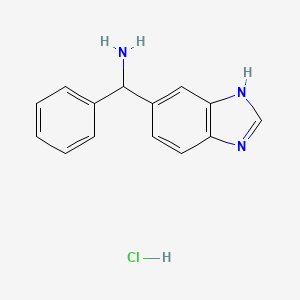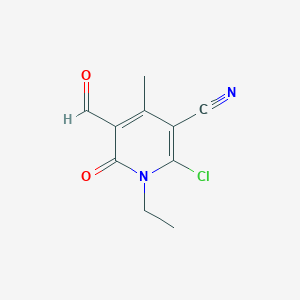
1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one, also known as EPIS, is an organic compound that has been studied for its potential applications in scientific research. EPIS is a heterocyclic compound, containing both nitrogen and sulfur atoms in its structure, and is classified as an imidazolone. Due to its unique chemical structure, EPIS has been investigated for its potential applications in various scientific research fields, including biochemistry, pharmacology, and medicinal chemistry. In
科学的研究の応用
Due to its unique chemical structure, 1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has been investigated for its potential applications in various scientific research fields. For example, this compound has been used as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH) in biochemical studies. This compound has also been studied for its potential as a drug for the treatment of various diseases, such as cancer, inflammation, and autoimmune disorders. Additionally, this compound has been used as a tool in medicinal chemistry to investigate the structure-activity relationships of various compounds.
作用機序
The exact mechanism of action of 1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is still not fully understood. However, it is thought to act as an inhibitor of DHODH, an enzyme involved in the de novo synthesis of pyrimidines. By inhibiting DHODH, this compound can prevent the formation of pyrimidines, thus leading to the inhibition of DNA and RNA synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various animal models. In mice, this compound has been found to inhibit the growth of tumor cells, suggesting that it may have potential applications in the treatment of cancer. This compound has also been found to reduce inflammation and modulate the immune system in mice, suggesting that it may have potential applications in the treatment of autoimmune disorders. Additionally, this compound has been found to reduce the activity of enzymes involved in the metabolism of drugs, suggesting that it may have potential applications in pharmacology.
実験室実験の利点と制限
The use of 1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one in laboratory experiments has several advantages. For example, this compound is relatively easy to synthesize and has a relatively low cost. Additionally, this compound has a relatively low toxicity, making it suitable for use in laboratory experiments. However, there are also some limitations to the use of this compound in laboratory experiments. For example, this compound has a relatively short half-life, making it difficult to maintain its concentration in experiments. Additionally, this compound is not very soluble in water, making it difficult to dissolve and use in experiments.
将来の方向性
There are several potential future directions for research involving 1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one. For example, further research is needed to investigate the exact mechanism of action of this compound in biochemical and physiological processes. Additionally, further research is needed to investigate the potential applications of this compound in the treatment of various diseases, such as cancer, inflammation, and autoimmune disorders. Additionally, further research is needed to investigate the potential use of this compound as a tool in medicinal chemistry to investigate the structure-activity relationships of various compounds. Finally, further research is needed to investigate the potential use of this compound as an inhibitor of enzymes involved in the metabolism of drugs.
合成法
1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one can be synthesized in a multi-step process, utilizing various organic reagents. The first step involves the reaction of 3-ethoxypropyl isocyanide and 2-mercaptoethanol to form a thioamide. This thioamide can then be reacted with 1-chloro-3-methyl-2-butene to form a thioester intermediate. Finally, the thioester intermediate is reacted with 2-chloro-4-methyl-1H-imidazole to form this compound as the final product.
特性
IUPAC Name |
3-(3-ethoxypropyl)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S/c1-2-12-5-3-4-10-7(11)6-9-8(10)13/h2-6H2,1H3,(H,9,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWYBJMDYBFRRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)CNC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid](/img/structure/B6144510.png)
![2-[(3-chlorophenyl)amino]acetic acid hydrochloride](/img/structure/B6144516.png)

![3-[4-(chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B6144537.png)



![5-cyano-2-methyl-N-phenyl-4-sulfanyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide](/img/structure/B6144560.png)

![2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B6144573.png)

![2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B6144584.png)
![4-(furan-2-ylmethyl)-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B6144599.png)